molecular formula C6H12O4 B13412038 2-(Hydroxymethyl)-1,4-dioxepan-6-ol

2-(Hydroxymethyl)-1,4-dioxepan-6-ol

Cat. No.: B13412038
M. Wt: 148.16 g/mol
InChI Key: BTVVIBMDOCAHMJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1,4-dioxepan-6-ol is an organic compound with a unique structure that includes a dioxepane ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1,4-dioxepan-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of formaldehyde and a suitable diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Hydroxymethyl)-1,4-dioxepan-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It can be used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1,4-dioxepan-6-ol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxepane ring provides a stable framework that can undergo various chemical modifications, allowing for the design of derivatives with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-1,4-dioxane
  • 2-(Hydroxymethyl)-1,3-dioxepane
  • 2-(Hydroxymethyl)-1,4-dioxepan-5-ol

Uniqueness

2-(Hydroxymethyl)-1,4-dioxepan-6-ol is unique due to its specific ring structure and the presence of the hydroxymethyl group. This combination of features provides distinct reactivity and potential applications compared to other similar compounds. The dioxepane ring offers stability and versatility, while the hydroxymethyl group allows for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2-(hydroxymethyl)-1,4-dioxepan-6-ol

InChI

InChI=1S/C6H12O4/c7-1-6-4-9-2-5(8)3-10-6/h5-8H,1-4H2

InChI Key

BTVVIBMDOCAHMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(CO1)CO)O

Origin of Product

United States

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